(R)-(+)-Pantoprazole-d6
CAS No.:
Cat. No.: VC16659816
Molecular Formula: C16H15F2N3O4S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15F2N3O4S |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | 2-[(R)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
| Standard InChI | InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m1/s1/i1D3,2D3 |
| Standard InChI Key | IQPSEEYGBUAQFF-FZCPNQNRSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
| Canonical SMILES | COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Introduction
Synthesis and Manufacturing
The synthesis of (R)-(+)-Pantoprazole-d6 follows established protocols for pantoprazole, with modifications to introduce deuterium. A typical pathway involves:
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Deuterated Methylation:
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Thioether Formation:
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Sulfoxidation:
Critical challenges:
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Isotopic Purity: Residual protiated species must be minimized to avoid interference in mass spectrometry .
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Radical Byproducts: The difluoromethoxy group stabilizes C-6 radicals, leading to dimeric impurities (e.g., Related Compound E) at pH 5–8 .
Analytical Applications in Bioequivalence Studies
(R)-(+)-Pantoprazole-d6 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify pantoprazole in biological matrices. A representative method from a bioequivalence study in healthy Thai volunteers illustrates its role :
Stability and Degradation Pathways
The stability of (R)-(+)-Pantoprazole-d6 is pH-dependent, mirroring the behavior of non-deuterated pantoprazole. Key degradation pathways include:
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Radical Dimerization:
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Oxidative Degradation:
Stabilization Strategies:
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pH Control: Formulating (R)-(+)-Pantoprazole-d6 in enteric-coated tablets (pH > 5.5) minimizes dimerization .
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Antioxidants: Adding ascorbic acid (0.1% w/w) quenches radicals during long-term storage .
Pharmacological Activity and Clinical Relevance
Although (R)-(+)-Pantoprazole-d6 is primarily an analytical tool, its pharmacological profile aligns with pantoprazole:
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